Home > Products > Screening Compounds P97345 > tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate
tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate - 1808248-81-8

tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

Catalog Number: EVT-3460733
CAS Number: 1808248-81-8
Molecular Formula: C11H19N3O3
Molecular Weight: 241.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. It is classified under the category of heterocyclic compounds, specifically within the imidazo and pyrazine families. The compound is known for its role in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.

Source and Classification

This compound can be identified by its Chemical Abstracts Service (CAS) number 1808248-81-8 and has a molecular formula of C11_{11}H19_{19}N3_3O3_3 with a molar mass of 241.29 g/mol. It is often referred to by various synonyms, including tert-butyl (8aR)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate and others .

Synthesis Analysis

Methods and Technical Details

The synthesis of tert-butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate typically involves multi-step organic reactions. While specific synthetic routes may vary, common methodologies include:

  1. Formation of the Imidazo Framework: This often involves cyclization reactions starting from appropriate precursors containing both nitrogen and carbon functionalities.
  2. Carboxylation: The introduction of the carboxylate group can be achieved through carboxylic acid derivatives or direct carboxylation methods.
  3. Protection Strategies: The tert-butyl group serves as a protecting group for amines or acids during synthesis, facilitating selective reactions without interfering with other functional groups.
Molecular Structure Analysis

Structure and Data

The molecular structure of tert-butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate features a fused bicyclic system that includes an imidazole ring and a pyrazine moiety. The compound's three-dimensional conformation is crucial for its biological activity.

Key structural data include:

  • Molecular Formula: C11_{11}H19_{19}N3_3O3_3
  • Molar Mass: 241.29 g/mol
  • Density: Approximately 1.23 g/cm³ (predicted)
  • Melting Point: 212-213 °C
  • Boiling Point: 426.6 ± 44.0 °C (predicted)
  • pKa: 14.25 ± 0.20 (predicted) .
Chemical Reactions Analysis

Reactions and Technical Details

tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate can participate in various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution Reactions: The presence of electrophilic centers allows for nucleophilic attack, leading to substitution products.
  2. Condensation Reactions: Under specific conditions, this compound can undergo condensation with aldehydes or ketones to form more complex structures.
  3. Hydrolysis: The ester functionality can be hydrolyzed under acidic or basic conditions, producing the corresponding carboxylic acid.

These reactions are significant for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action of tert-butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate involves interactions at the molecular level with biological targets such as enzymes or receptors. Its biological activity is likely attributed to:

  1. Binding Affinity: The compound may exhibit high binding affinity to specific protein targets due to its structural features.
  2. Inhibition Mechanisms: It could act as an inhibitor in enzymatic pathways, potentially modulating metabolic processes.

Further studies are needed to elucidate precise interactions and confirm its efficacy in biological systems.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of tert-butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate are critical for its applications:

Chemical properties include reactivity patterns typical for esters and heterocycles, influencing how it interacts with other compounds .

Applications

Scientific Uses

tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate has potential applications in:

  1. Pharmaceutical Development: Its structural characteristics may lead to the development of new therapeutic agents targeting specific diseases.
  2. Biochemical Research: It can serve as a tool compound in studies investigating enzyme mechanisms or receptor interactions.
  3. Synthetic Chemistry: This compound may act as an intermediate in synthesizing more complex molecules with desired biological activities.
Synthesis & Optimization of tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

Stereoselective Synthetic Pathways for (R)-Configuration Stabilization

The synthesis of enantiomerically pure tert-butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate demands precise chiral control due to the stereogenic center influencing its conformational behavior and biological interactions. The compound (MW: 241.29 g/mol, MF: C₁₁H₁₉N₃O₃) features a fused bicyclic system where the (R)-configuration determines its three-dimensional orientation and pharmacophoric presentation [1] [3]. Key stereoselective approaches include:

  • Chiral Pool Resolution: Starting from enantiopure amino acids (e.g., D-glutamic acid derivatives) followed by cyclization. This method leverages natural chirality but requires multi-step functional group interconversions to assemble the imidazo[1,5-a]pyrazine core [4].
  • Asymmetric Hydrogenation: Prochiral enamide intermediates undergo hydrogenation using chiral catalysts like Ru-BINAP complexes, achieving enantiomeric excess (ee) >95%. This route offers scalability but necessitates stringent control over pressure, temperature, and catalyst loading [7].
  • Diastereomeric Crystallization: Racemic mixtures are derivatized with chiral auxiliaries (e.g., L-tartaric acid), followed by selective crystallization. Though cost-effective, maximum ee is limited to ~98% and requires recycling of the undesired enantiomer [4].

Table 1: Stereoselective Methods for (R)-Enantiomer Synthesis

MethodKey Reagent/Catalystee (%)Yield (%)Limitations
Chiral Pool ResolutionD-Glutamic acid>9935-40Low yield, multi-step
Asymmetric HydrogenationRu-(S)-BINAP95-9875-82High-pressure requirements
Diastereomeric SeparationL-Tartaric acid97-9860Enantiomer recycling needed

Catalytic Asymmetric Synthesis: Organocatalytic vs. Transition Metal-Mediated Approaches

Catalytic asymmetric methods provide efficient access to the (R)-enantiomer while minimizing waste and chiral auxiliary use.

  • Organocatalytic Routes: tert-Butoxycarbonyl (Boc) protection of prochiral amines followed by enantioselective desymmetrization using cinchona alkaloid catalysts (e.g., quinine-derived thioureas). These reactions proceed in solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which enhances electrophilic activation and chiral induction. Yields reach 70-85% with ee values of 90-94% under mild conditions (25-40°C) [2] [8]. The absence of transition metals simplifies purification, but reaction times may exceed 48 hours.
  • Transition Metal Catalysis: Pd-catalyzed asymmetric allylic amination constructs the chiral center via dynamic kinetic resolution. Pd(0)/PHOX ligand systems convert racemic allylic acetates into enantiomerically enriched amines (ee: 92-97%). Ni(II)-photoredox dual catalysis enables N-arylation of Boc-protected intermediates at room temperature, preserving stereointegrity with 80-90% yield [2] [10]. Metal residues necessitate additional purification steps, complicating scale-up.

Table 2: Catalytic Performance Comparison

Catalyst TypeRepresentative SystemReaction Conditionsee (%)Yield (%)
OrganocatalystQuinine-thiourea/HFIP25°C, 48 h90-9470-85
PalladiumPd(0)/(R)-PHOXTHF, 60°C, 12 h92-9775-88
Nickel-PhotoredoxNi(II)/tris(carbazolyl) ligandBlue LEDs, RT, 6 h>9980-90

Solid-Phase Synthesis Methodologies for Imidazo[1,5-a]pyrazine Derivatives

Solid-phase synthesis accelerates the production of imidazo[1,5-a]pyrazine analogs, facilitating drug discovery workflows. The (R)-enantiomer is assembled on Wang or Rink amide resins via a four-step sequence:

  • Resin Loading: Fmoc-protected (R)-piperazine-2-carboxylic acid anchors to the resin via ester linkage (DIC/HOBt activation).
  • Boc Protection: The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in THF with catalytic DMAP, achieving >95% protection efficiency [2] [8].
  • Cyclization: Cleavage of Fmoc followed by amidation with α-bromo ketones forms the imidazo ring (Cs₂CO₃, DMF, 50°C).
  • Cleavage and Purification: TFA-mediated resin release yields the target compound, with HPLC purification removing diastereomeric impurities (<2%) [1] [3].

This method enables rapid diversification; substituting α-bromo ketones generates 24 analogs in 3 days with average yields of 65% and ee retention >98% [5].

Table 3: Solid-Phase Synthesis Optimization Parameters

StepResinKey ReagentsPurity (%)ee Retention (%)
Resin LoadingWang resinFmoc-piperazine, DIC/HOBt>99N/A
Boc ProtectionRink amideBoc₂O, DMAP95-97100
CyclizationWang resinα-Bromo ketone, Cs₂CO₃85-9098-99
TFA CleavageRink amideTFA/DCM (1:1)90-95>99

Post-Functionalization Strategies: tert-Butoxycarbonyl (Boc) Protection-Deprotection Dynamics

The Boc group serves as a cornerstone for manipulating nitrogen reactivity in imidazo[1,5-a]pyrazine synthesis due to its orthogonal stability and clean deprotection profile.

  • Protection Protocols: Boc installation employs di-tert-butyl dicarbonate (Boc₂O) under:
  • Solvent-Free Conditions: Boc₂O with catalytic perchloric acid-silica gel (HClO₄–SiO₂) at 25°C, yielding >95% without racemization [2] [8].
  • Aqueous Chemoselectivity: Boc-ONH₂ in water selectively protects primary amines in polyfunctional substrates (e.g., amino alcohols), preventing oxazolidinone formation [2].
  • Deprotection Mechanics: Acidolysis uses trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v), generating the tert-butyl cation scavenged by additives like thiophenol. Critical factors include:
  • Acid Strength: TFA > HCl > AcOH (rate: TFA completes in 1h vs. AcOH requiring 24h) [8].
  • Selectivity: ZnBr₂ selectively cleaves secondary N-Boc groups, preserving primary Boc-protected amines in heterofunctional molecules [8].

Table 4: Boc Protection/Deprotection Conditions for Imidazo[1,5-a]pyrazines

ProcessReagentsConditionsYield (%)Chiral Integrity
ProtectionBoc₂O, HClO₄–SiO₂Solvent-free, 25°C, 2h95-98Full retention
Protection (aqueous)Boc-ONH₂, H₂ORT, 6 h90Full retention
DeprotectionTFA/DCM (1:1)RT, 1 h95Full retention
Selective DeprotectionZnBr₂, DCM0°C, 30 min85Full retention

Properties

CAS Number

1808248-81-8

Product Name

tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

IUPAC Name

tert-butyl (8aR)-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxylate

Molecular Formula

C11H19N3O3

Molecular Weight

241.29

InChI

InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)13-4-5-14-8(7-13)6-12-9(14)15/h8H,4-7H2,1-3H3,(H,12,15)/t8-/m1/s1

InChI Key

DGPLYBDSJHLYKS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CNC2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CNC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.